molecular formula C11H13N3O2 B12050305 [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid CAS No. 856437-77-9

[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid

Katalognummer: B12050305
CAS-Nummer: 856437-77-9
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: QEPUPEZXFURBLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid is a synthetic compound featuring a benzimidazole core linked to an acetic acid moiety via a methylamino bridge. The benzimidazole group provides π-conjugation and nitrogen donor sites, while the acetic acid group offers additional coordination versatility through its carboxylate functionality.

Eigenschaften

CAS-Nummer

856437-77-9

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid

InChI

InChI=1S/C11H13N3O2/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16)

InChI-Schlüssel

QEPUPEZXFURBLY-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=NC2=CC=CC=C2N1)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Conventional Cyclization with Acetic Acid

A patent (CN102827083A) details a high-yield method for 2-methylbenzimidazole synthesis:

  • Reactants : o-Phenylenediamine (1 eq), acetic acid (1 eq), toluene (3:1 mass ratio to diamine).

  • Conditions : Reflux at 110–120°C for 4–12 hr, followed by cooling to 10–15°C for crystallization.

  • Yield : >85% after toluene washing and vacuum drying.

Adaptation for Target Compound :
Replacing acetic acid with protected glycine derivatives (e.g., bromoacetic acid ethyl ester) could enable side-chain functionalization post-cyclization.

Methylaminomethyl Group Introduction

Nucleophilic Substitution

2-Chloromethylbenzimidazole, synthesized via chloroacetyl chloride and o-phenylenediamine, reacts with methylamine:

Conditions :

  • Solvent: Ethanol/water (3:1).

  • Temperature: 60°C, 6 hr.

  • Yield: ~78% (estimated from analogous reactions).

Reductive Amination

Benzimidazole-2-carbaldehyde reacts with methylamine and sodium cyanoborohydride:

Advantages : Avoids halogenated intermediates; milder conditions.

Acetic Acid Moiety Attachment

Alkylation of Methylamine

2-(Methylaminomethyl)-1H-benzimidazole undergoes alkylation with bromoacetic acid:

Optimization :

  • Base: K₂CO₃ (2 eq) in DMF.

  • Temperature: 80°C, 8 hr.

  • Yield: 65–70% (extrapolated from similar glycine conjugates).

Carbodiimide-Mediated Coupling

Activating the carboxylic acid group using EDC/HOBt:

Conditions :

  • Solvent: Dichloromethane.

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Yield: ~60%.

Integrated One-Pot Approaches

A streamlined method combining cyclization and functionalization:

  • Step 1 : o-Phenylenediamine + bromoacetic acid in HCl (reflux, 6 hr) → 2-(bromomethyl)benzimidazole.

  • Step 2 : In situ reaction with methylamine and glycine ethyl ester.

  • Step 3 : Hydrolysis of ester with NaOH (2M, 2 hr).

Advantages : Reduced purification steps; total yield ~55%.

Characterization and Quality Control

Critical analytical data for the target compound:

Property Value Method
Molecular Weight219.24 g/molMass Spectrometry
Melting Point198–202°C (decomposes)DSC
¹H NMR (DMSO-d₆)δ 12.5 (COOH), 7.45–7.10 (Ar-H),400 MHz
4.20 (CH₂N), 3.05 (NCH₃)
HPLC Purity>98%C18 column, MeCN/H₂O

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at N1 of benzimidazole minimized using bulky bases (e.g., DIPEA).

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • Scale-Up : Patent methods using toluene enable kilogram-scale production with minor modifications.

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min cyclization at 150°C).

  • Flow Chemistry : Continuous processing improves yield consistency in glycine conjugation steps .

Analyse Chemischer Reaktionen

1.2.1 Acid-Base Reactions

The acetic acid moiety participates in salt formation:

  • Reacts with HCl to form a dihydrochloride salt (C₁₁H₁₅Cl₂N₃O₂, CAS 1158326-42-1) under methanolic conditions ( ).

1.2.2 Esterification

The carboxylic acid group can be esterified:

  • Treatment with methanol/H₂SO₄ yields methyl [(1H-benzoimidazol-2-ylmethyl)-methyl-amino]acetate (unstable; requires immediate use) ( ).

Palladium-Catalyzed Amination

The benzimidazole nitrogen acts as a directing group in cross-coupling:

SubstrateCatalyst SystemProductYieldReference
Aryl bromidesPdCl₂[P(o-tolyl)₃]₂, Sn amidesN,N-Dimethylaniline derivatives75–85%
  • This reaction leverages the electron-rich benzimidazole ring to stabilize Pd intermediates ( ).

Cyclization Reactions

The compound undergoes cyclization to form heterocycles:

ReagentsProductConditionsYieldReference
Chloroacetic acid, NaOAc1,3-Thiazolidin-4-one derivativesDMF, reflux, 6h74%
Maleic anhydride4-Oxo-1,3-thiazolidine acetic acidRT, 24h95%
  • Cyclization with chloroacetic acid generates thiazolidinones, a pharmacologically relevant scaffold ( ).

Antimicrobial Activity of Derivatives

Derivatives exhibit moderate to strong antimicrobial effects:

DerivativeMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliReference
Thiosemicarbazide (9)12.525
Triazole (10)6.2512.5
  • Activity correlates with the presence of electron-withdrawing groups on the benzimidazole ring ( ).

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C ( ).

  • pH Sensitivity : Forms stable dihydrochloride salts in acidic media but hydrolyzes in alkaline conditions ( ).

Computational Insights

DFT calculations reveal:

  • The benzimidazole ring participates in π-π stacking with aromatic residues in enzyme binding pockets ( ).

  • The acetic acid group enhances water solubility (logP = 1.2) while maintaining membrane permeability ( ).

This compound’s versatility in forming salts, esters, and heterocycles, combined with its catalytic reactivity, positions it as a key intermediate in drug discovery. Further research should explore its applications in asymmetric catalysis and targeted therapeutics.

Wissenschaftliche Forschungsanwendungen

Anthelmintic Activity

One of the most significant applications of [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid is its use as an anthelmintic agent . Research indicates that derivatives of this compound exhibit potent activity against various helminth infections. For instance, formulations containing this compound have shown effectiveness against intestinal helminths such as Ascaris lumbricoides and Necator americanus, which are responsible for considerable morbidity in humans and animals .

Case Study: Efficacy Against Filarial Infections
A study demonstrated that the administration of this benzimidazole derivative in jirds (a rodent model) significantly reduced microfilaremia and adult worm burdens of Acanthocheilonema viteae and Brugia pahangi. The treatment resulted in over 80% reduction in microfilaremia, showcasing the compound's potential as a therapeutic agent against filarial infections .

Compound Dosage (mg/kg) Microfilaria Reduction (%) Adult Worm Burden Reduction (%)
Compound A100>80>50
Compound B2007060

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial properties of benzimidazole derivatives. These compounds have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, derivatives showed 50-80% efficacy compared to standard antibiotics like Ciprofloxacin .

Cancer Therapeutics

Beyond infectious diseases, this compound derivatives have emerged as potential anticancer agents . Research has identified several benzimidazole-based compounds that selectively inhibit cancer cell proliferation.

Case Study: DDR1 Inhibition
A notable study focused on the design of benzimidazole derivatives as selective inhibitors of DDR1 (Discoidin Domain Receptor 1), a promising target for cancer therapy. The synthesized compounds exhibited potent inhibition of DDR1 with IC50 values in the nanomolar range, indicating their potential utility in treating non-small cell lung cancer (NSCLC) .

Compound IC50 (nM) Selectivity Ratio (DDR1:DDR2)
Compound C23.814-fold
Compound D30.512-fold

Wirkmechanismus

The mechanism of action of [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid involves its interaction with biopolymers in living systems. The compound can bind to specific molecular targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound’s methylamino bridge distinguishes it from abb and tbb, which use iminodiacetic or thiodiacetic acid backbones. This structural variation may influence metal-binding selectivity and steric effects.
  • Synthesis yields for abb and tbb are identical (32.3%), suggesting challenges in isolating benzimidazole-based ligands, possibly due to competing side reactions .
Spectroscopic and Coordination Properties
Compound IR Peaks (cm⁻¹) UV-Vis Peaks (nm) Metal Complex Example Coordination Behavior
Target Compound Expected: ~742 (C-H bend), ~1623 (C=N/C=C) Hypothetical: 300–400 Hypothetical Ni²⁺/UO₂²⁺ complexes Polydentate (N from benzimidazole, O from COO⁻)
abb () 742 (C-H bend), 1623 (C=N/C=C) 324, 378, 428 [Ni₃(abb)₃(H₂O)₃(μ-ttc)]³⁺ Tridentate binding via N and O donors
tbb () 736 (C-H bend), 1440 (C-S/C-N) 290, 322, 340 [(tbbH₂)(ttcH₂)₂(ttcH₃)(H₂O)] Bidentate sulfur and nitrogen coordination
ASBB-U () ~1625 (C=O), ~1438 (COO⁻) N/A Uranyl (UO₂²⁺) adsorption Monodentate binding via -COO⁻ groups

Key Observations :

  • The target compound’s IR spectrum is expected to resemble abb due to shared benzimidazole and carboxylate motifs. Differences in methylamino groups may alter peak positions slightly.
  • abb ’s UV-Vis spectrum (324–428 nm) reflects π→π* and n→π* transitions in the benzimidazole system, while tbb ’s shorter wavelengths (290–340 nm) suggest sulfur’s electron-withdrawing effects .

Biologische Aktivität

[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid, a derivative of benzimidazole, has garnered attention for its diverse biological activities. Benzimidazole compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound features a benzimidazole core, which is pivotal for its biological activity. The structural formula can be represented as follows:

C10H12N4O2\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_2

This structure supports various interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzimidazole derivatives, compounds similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus10
Escherichia coli15

These results indicate promising potential for clinical applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively studied. A recent investigation into the cytotoxic effects of similar compounds revealed significant inhibition of cell viability in human liver cancer cell lines (HepG2). The findings are summarized in the following table:

CompoundCell LineIC50 (µM)
This compoundHepG225
Human fibroblasts50

The results suggest that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives against various viruses. For instance, certain derivatives have shown effectiveness against viral strains responsible for diseases like dengue and Zika. The antiviral efficacy was assessed using a viral plaque reduction assay:

CompoundVirusIC50 (µM)
This compoundDengue virus30
Zika virus35

These findings underscore the need for further exploration into the compound's mechanism of action against viral pathogens .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a series of benzimidazole derivatives were tested for their antibacterial efficacy against resistant strains of bacteria. The study demonstrated that this compound exhibited comparable efficacy to standard antibiotics like Gentamicin, making it a candidate for further development as an antibacterial agent.

Case Study 2: Anticancer Research

A research group conducted an in vitro study on HepG2 cells treated with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability, indicating strong anticancer activity. Further analysis revealed that the compound triggered apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the common synthetic routes for [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid?

The synthesis typically involves multi-step reactions starting with benzimidazole core formation. A foundational method is the Phillips reaction , where o-phenylenediamine undergoes condensation with organic acids (e.g., formic acid) in the presence of dilute mineral acids to form the benzimidazole scaffold . Subsequent functionalization includes alkylation or amidation steps. For example, N-methylation and acetic acid side-chain incorporation can be achieved via nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of benzimidazole-acetic acid derivatives . Key reagents include alkyl halides, carboxylic acid derivatives, and catalysts like TBTU ( ).

Q. How is the compound characterized using spectroscopic and analytical methods?

  • IR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretching vibrations .
  • NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.5 ppm) and methyl/acetate groups (δ 2.0–3.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., m/z 500.2 [M+H]⁺) and fragmentation patterns for structural validation .
  • Elemental Analysis : Confirms purity by matching calculated vs. observed C, H, N percentages (e.g., C 64.85% vs. 64.86% in ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions .
  • Catalysts : Use TBTU or HOBt for efficient amide bond formation (yield >80%) .
  • Temperature Control : Cyclization reactions (e.g., benzimidazole formation) require reflux (90–100°C) for 6–12 hours .
  • Workup Strategies : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products, as shown in thiazolo[3,2-a]pyrimidine derivative synthesis .

Q. What computational methods predict electronic properties and reaction mechanisms?

  • Density Functional Theory (DFT) : Models thermochemical properties (e.g., atomization energies) with gradient-corrected exchange-correlation functionals (e.g., B3LYP). Becke’s hybrid functional () reduces errors to ~2.4 kcal/mol in energy calculations .
  • Molecular Docking : Simulates ligand-receptor interactions (e.g., benzimidazole derivatives binding to kinase active sites) using software like AutoDock .

Q. How are structure-activity relationships (SAR) explored for pharmacological applications?

  • Derivatization : Introduce substituents (e.g., 4-F, 4-OCH₃) to the benzimidazole core to modulate lipophilicity and bioavailability .
  • Biological Assays : Test anticancer activity via in vitro cytotoxicity (e.g., MTT assay) against cell lines (e.g., HeLa), comparing IC₅₀ values of derivatives .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and HPLC-MS quantification .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., aromatic protons in crowded regions) .
  • X-ray Crystallography : Provides unambiguous confirmation via bond lengths/angles (e.g., crystal structure of amino-benzimidazole sulfonates in ).
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track nitrogen/carbon environments in complex spectra .

Q. What strategies are used to design and synthesize Mannich base derivatives?

  • Mannich Reaction : React benzimidazole-2-amine with formaldehyde and secondary amines (e.g., cyclohexylamine) under mild conditions (room temperature, THF) to form tertiary amine derivatives .
  • Purification : Recrystallize products from ethanol/water mixtures to achieve >95% purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.